Fmoc-L-buthionine

Description

The exact mass of the compound Fmoc-L-buthionine is 413.16607952 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Fmoc-L-buthionine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-buthionine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

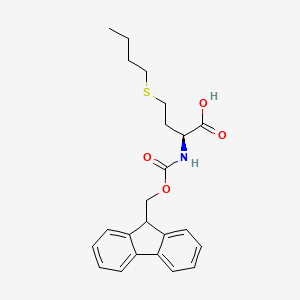

IUPAC Name |

(2S)-4-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4S/c1-2-3-13-29-14-12-21(22(25)26)24-23(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKYMIMIHMHMMY-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Structure and Properties of Fmoc-L-Buthionine vs. Fmoc-Methionine

This guide provides a detailed comparative analysis of Fmoc-L-buthionine and Fmoc-Methionine, two critical building blocks in modern peptide chemistry and drug development. Moving beyond a simple datasheet comparison, we will explore the fundamental structural differences and their profound implications for chemical synthesis, stability, and biological application. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of these reagents.

Introduction: The Significance of Sulfur-Containing Amino Acids

In the landscape of peptide science, sulfur-containing amino acids offer unique chemical properties that are pivotal for both biological function and synthetic strategy. Methionine, a proteinogenic amino acid, is well-known for its role in initiating protein synthesis and its susceptibility to oxidation, a characteristic that serves as a marker for oxidative stress.[1] In contrast, L-buthionine sulfoximine (BSO), an unnatural amino acid analogue, has garnered significant attention not as a structural component of native proteins, but as a potent enzyme inhibitor with significant therapeutic potential.[2]

When protected with the fluorenylmethoxycarbonyl (Fmoc) group, these amino acids become key reagents for Solid-Phase Peptide Synthesis (SPPS). However, their divergent side-chain functionalities—a thioether in methionine versus a sulfoximine in buthionine—dictate vastly different considerations during synthesis, cleavage, and application. This guide will dissect these differences to provide actionable insights for the laboratory.

Molecular Structure and Core Chemical Identity

The foundational difference between these two molecules lies in the oxidation state and functionality of the sulfur atom.

Fmoc-L-Methionine contains a simple thioether group (C-S-C). This group is relatively non-polar and, critically, is nucleophilic.[3] Its electrons are susceptible to attack by electrophiles and, most notably, to oxidation.

Fmoc-L-Buthionine features a sulfoximine group (C-S(O)(NH)-C). This is a chiral, tetravalent sulfur center that is significantly more polar and sterically hindered than a thioether. The sulfoximine moiety is generally considered a stable and robust functional group, not prone to the same oxidative pathways as methionine.[4]

Comparative Physicochemical Properties

The structural differences manifest in distinct physical properties that influence their handling and use in synthesis. While comprehensive data for Fmoc-L-buthionine is less common, we can compile known data for the core molecules.

| Property | Fmoc-L-Methionine | Fmoc-L-Buthionine (and BSO) |

| Molecular Formula | C₂₀H₂₁NO₄S[5] | C₂₃H₂₈N₂O₅S (Fmoc-L-Buthionine) |

| Molecular Weight | 371.45 g/mol [6][7] | 456.55 g/mol (Fmoc-L-Buthionine) |

| Melting Point (°C) | 115 - 142 °C[7][8] | ~215 °C (for DL-BSO) |

| General Solubility | Soluble in DMF, NMP; sparingly soluble in DCM.[5][9][10] | BSO is soluble in water (~50 mg/mL) and PBS (~5 mg/mL), sparingly soluble in DMSO and ethanol.[11] The Fmoc-derivative is expected to have increased solubility in organic solvents like DMF. |

Expert Insights: The higher polarity of the sulfoximine group in buthionine suggests that its Fmoc-derivative may require more polar solvent systems for complete dissolution compared to Fmoc-Methionine. Researchers should empirically test solubility in their chosen SPPS solvent (e.g., DMF, NMP) before committing to a large-scale synthesis, as poor solubility can lead to failed couplings.[9]

Behavior and Strategy in Solid-Phase Peptide Synthesis (SPPS)

The core of this guide lies in understanding how these two building blocks behave under the standard conditions of Fmoc/tBu SPPS. The strategy is defined by cycles of base-mediated Fmoc-deprotection and subsequent coupling, followed by a final strong acid cleavage.[12][]

Fmoc-L-Methionine: The Challenge of Oxidation

Fmoc-Methionine is widely used, but its thioether side-chain is a well-documented liability, particularly during the final acidolytic cleavage step.[1][14]

-

Side Reaction: Oxidation: The primary side reaction is the oxidation of the thioether to methionine sulfoxide (Met(O)), which corresponds to a +16 Da mass increase in the final peptide.[1] This can occur due to dissolved oxygen, peroxides in solvents, or reactive carbocations generated during cleavage.[3][15] This oxidation introduces a new chiral center, potentially resulting in a mixture of diastereomeric peptides that are difficult to separate by HPLC.[16]

-

Side Reaction: S-alkylation: During TFA cleavage, tert-butyl cations released from side-chain protecting groups (e.g., Boc, tBu) can alkylate the nucleophilic thioether, leading to S-tert-butylated methionine.[3][15]

Mitigation Strategies:

-

Scavengers in Cleavage: The use of a "scavenger cocktail" during TFA cleavage is mandatory for Met-containing peptides. A common mixture is TFA/TIS/H₂O/EDT (94:1:2.5:2.5), where triisopropylsilane (TIS) scavenges carbocations and 1,2-ethanedithiol (EDT) acts as a reducing agent to protect the thioether.

-

Inert Atmosphere: While not always practical, performing synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to oxygen.[1]

-

Using Fmoc-Met(O)-OH: An alternative strategy involves intentionally using Fmoc-Met(O)-OH during synthesis.[17][18] This ensures a homogenous oxidized peptide, which can be easier to purify. The purified peptide can then be subjected to a post-purification reduction step to yield the native methionine peptide.[17]

Fmoc-L-Buthionine: A Study in Stability

The sulfoximine moiety of buthionine is electron-deficient and non-nucleophilic, rendering it highly stable to the conditions of Fmoc-SPPS.

-

Stability to Base: The sulfoximine group is completely stable to the 20% piperidine/DMF used for Fmoc deprotection.

-

Stability to Acid: It is also robustly stable to the strong acid (TFA) used for final cleavage and side-chain deprotection. It does not undergo oxidation or alkylation like methionine.

Expert Insights: The chemical inertness of the buthionine side-chain during SPPS is its greatest synthetic advantage. No special precautions, scavengers (beyond those needed for other residues like Trp or Cys), or modified building blocks are required for its incorporation. This simplifies the synthetic workflow and purification process, as the major side products associated with methionine are completely avoided.

| Aspect | Fmoc-L-Methionine | Fmoc-L-Buthionine |

| Side-Chain Stability (Base) | Stable | Stable |

| Side-Chain Stability (Acid) | Prone to oxidation and S-alkylation[3][15] | Highly Stable |

| Common Side Products | Methionine Sulfoxide (+16 Da), S-tert-butylated Met | None related to the side-chain |

| Required Mitigation | Mandatory use of scavengers (TIS, EDT/DTT) in cleavage cocktail.[17] | None required for the buthionine residue itself. |

Applications and Implications in Drug Development

The choice between these amino acids is driven entirely by the desired final application.

Fmoc-L-Methionine:

Incorporation of methionine is typically for mimicking a native peptide sequence or studying the effects of oxidative stress. The reversible oxidation of methionine to methionine sulfoxide can act as a biological switch, and peptides designed to study this phenomenon are of great interest.[16] However, unintended oxidation during synthesis is a significant liability that can compromise biological activity and introduce heterogeneity.[19]

Fmoc-L-Buthionine:

The incorporation of buthionine into a peptide is a deliberate pharmacological choice. L-BSO is a potent and specific irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (GSH).[2][20]

-

Mechanism of Action: By depleting intracellular GSH, BSO sensitizes cells, particularly cancer cells, to oxidative stress and enhances the efficacy of various chemotherapeutic agents and radiation therapy.[21][22][23]

-

Application in Peptides: Incorporating BSO into a peptide creates a targeted pro-drug or a bifunctional molecule. For example, a peptide designed to target a specific tumor receptor could carry a BSO payload, delivering the GSH-depleting agent directly to the site of action, thereby increasing the therapeutic window and reducing systemic toxicity.

Key Experimental Protocols

Trustworthy protocols are self-validating. The following methods include checkpoints to ensure success at each stage.

Protocol 1: Standard Fmoc-Amino Acid Coupling

This protocol describes a standard coupling cycle using HBTU/DIPEA activation.

-

Resin Preparation: Ensure the N-terminal Fmoc group has been removed from the resin-bound peptide (confirmed by a positive Kaiser test). Wash the resin thoroughly with DMF (3 x 1 min).

-

Activation Mixture: In a separate vessel, dissolve Fmoc-L-Methionine or Fmoc-L-Buthionine (4 eq. to resin loading), HBTU (3.9 eq.), and HOBt (4 eq.) in a minimal volume of DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes. The solution should turn yellow.

-

Coupling Reaction: Add the activated amino acid solution to the synthesis vessel containing the resin. Agitate via nitrogen bubbling or orbital shaking for 45-60 minutes at room temperature.

-

Validation: Take a small sample of resin beads, wash thoroughly with DMF and then DCM, and dry. Perform a qualitative Kaiser (ninhydrin) test.

-

Result: Yellow/colorless beads indicate a complete reaction (>99.8% completion). Proceed to the next deprotection step.

-

Result: Blue/purple beads indicate incomplete coupling. Drain the vessel and repeat the coupling step with a fresh activation mixture.

-

Protocol 2: Cleavage and Deprotection of a Methionine-Containing Peptide

This protocol is designed to minimize oxidation and other side reactions for Met-containing peptides.

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (3x), DCM (3x), and Methanol (2x). Dry the resin under high vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a peptide containing Met and Arg(Pbf), a suitable cocktail is Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT). Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Phenol, water, and thioanisole act as carbocation scavengers. EDT is a reducing agent specifically to protect the methionine thioether.

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Stopper the vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.

-

Peptide Precipitation: Filter the TFA solution away from the resin beads into a cold (0 °C) solution of methyl tert-butyl ether (MTBE), typically 10x the volume of TFA used. A white precipitate (the crude peptide) should form immediately.

-

Isolation: Allow the peptide to precipitate for at least 30 minutes at 0 °C. Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold MTBE.

-

Drying: Dry the white peptide pellet under a stream of nitrogen and then under high vacuum. The crude peptide is now ready for purification and analysis.

Protocol 3: HPLC and Mass Spectrometry Analysis

This protocol is for analyzing the crude peptide to assess purity and check for methionine oxidation.

-

Sample Preparation: Dissolve a small amount of the crude peptide (~1 mg/mL) in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A typical gradient would be 5-65% B over 30 minutes.

-

Detection: UV at 220 nm.

-

-

Analysis:

-

Inject the sample. The main peak corresponds to the desired peptide.

-

Collect fractions corresponding to the major peaks and analyze by Mass Spectrometry (e.g., ESI-MS).

-

Validation: The observed mass of the main peak should match the theoretical mass of the desired peptide. Look for a secondary peak with a mass of +16 Da relative to the main peak. The presence of this peak confirms methionine oxidation.[1] The relative area of this peak provides a semi-quantitative measure of the extent of oxidation.

-

Conclusion

Fmoc-L-Methionine and Fmoc-L-Buthionine, while structurally related, represent fundamentally different tools for the peptide chemist.

-

Fmoc-L-Methionine is a standard building block for constructing native and modified peptides, but its utility is tempered by the inherent reactivity of its thioether side-chain. Successful synthesis is not a matter of simple incorporation but of strategic management, requiring careful selection of cleavage conditions and scavengers to mitigate the unavoidable risks of oxidation and alkylation.

-

Fmoc-L-Buthionine is a specialized reagent used for pharmacological purposes. Its sulfoximine side-chain offers supreme chemical stability throughout the SPPS process, simplifying synthesis and ensuring the integrity of the final product. Its incorporation is a deliberate act of engineering a peptide with the ability to modulate a specific biological pathway—the depletion of cellular glutathione.

For the researcher, the choice is clear: use Fmoc-Methionine when the sequence dictates it, and be prepared to manage its reactivity. Use Fmoc-L-Buthionine when the goal is to create a targeted therapeutic designed to disrupt the antioxidant defenses of a target cell. Understanding the core chemical principles laid out in this guide is the first step toward the rational design and successful synthesis of complex, functional peptides.

References

-

Fields, G. B. (Ed.). (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-12). Academic Press. Available from: [Link]

-

Biotage. (2023, February 7). How to handle peptides that contain methionine. Available from: [Link]

-

Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved February 26, 2026, from [Link]

-

Bailey, H. H. (1998). L-S,R-buthionine sulfoximine: historical development and clinical issues. Chemico-biological interactions, 111-112, 239–254. Available from: [Link]

-

Ghoshal, A., & Kumar, K. S. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15285-15291. Available from: [Link]

-

Schöneich, C. (2016). Methionine Oxidation and Reduction in Proteins. Biochimica et biophysica acta, 1864(7), 746-753. Available from: [Link]

-

Taylor & Francis Online. (n.d.). Buthionine sulfoximine – Knowledge and References. Retrieved February 26, 2026, from [Link]

-

Eeltink, S., et al. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of chromatography. A, 1216(15), 3218-3223. Available from: [Link]

-

Iris Biotech GmbH. (n.d.). Fmoc-Met-OH – Standard methionine derivative for solid phase peptide synthesis. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (2023, November 16). Hi fellow researchers, I just want to ask what do you do to minimize methionine oxidation in your proteomics sample preparation? Retrieved February 26, 2026, from [Link]

-

Biology Stack Exchange. (2020, April 24). Peptide oxidation bias during sample preparation for LC-MS/MS. Retrieved February 26, 2026, from [Link]

-

SVS Chemical Corporation. (n.d.). Specification: Fmoc-Met-OH. Retrieved February 26, 2026, from [Link]

-

Global Substance Registration System. (n.d.). FMOC-METHIONINE, DL-. Retrieved February 26, 2026, from [Link]

-

Bolm, C., & Hildebrand, J. P. (2021). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv. Preprint. Available from: [Link]

-

Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 26, 2026, from [Link]

-

Mach, H., et al. (2001). Comparing the effect on protein stability of methionine oxidation versus mutagenesis: steps toward engineering oxidative resistance in proteins. Protein engineering, 14(5), 351-356. Available from: [Link]

-

ResearchGate. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved February 26, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives... Retrieved February 26, 2026, from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Met(O)-OH. Retrieved February 26, 2026, from [Link]

-

de Blois, E., et al. (2023). Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE. Cancers, 15(8), 2335. Available from: [Link]

-

Coin, I., et al. (2007). Preparation and handling of peptides containing methionine and cysteine. In The Amide Linkage: Selected Structural Aspects in Chemistry, Biochemistry, and Materials Science. Wiley-VCH. Available from: [Link]

-

Pereira, J. C., et al. (2025). Buthionine sulfoximine acts synergistically with doxorubicin as a sensitizer molecule on different tumor cell lines. Journal of Toxicology and Environmental Health, Part A, In Press. Available from: [Link]

-

ResearchGate. (2024, October). Solubility of Fmoc protected amino acids used in Project C. Retrieved February 26, 2026, from [Link]

-

Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved February 26, 2026, from [Link]

-

ResearchGate. (n.d.). Structures of the Fmoc amino acid LMWG. Retrieved February 26, 2026, from [Link]

-

Albericio, F., & Subirós-Funosas, R. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry, 22(4), 1178-1191. Available from: [Link]

-

Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical reviews, 109(6), 2455-2504. Available from: [Link]

Sources

- 1. biotage.com [biotage.com]

- 2. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 5.imimg.com [5.imimg.com]

- 6. FMOC-L-Methionine synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. FMOC-L-Methionine | 71989-28-1 [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. chempep.com [chempep.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Methionine Oxidation and Reduction in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. academic.oup.com [academic.oup.com]

- 20. L-Buthionine sulfoximine | Other Synthases/Synthetases | Tocris Bioscience [tocris.com]

- 21. taylorandfrancis.com [taylorandfrancis.com]

- 22. mdpi.com [mdpi.com]

- 23. tandfonline.com [tandfonline.com]

Precision Hydrophobicity Modulation: The Role of L-Buthionine in Peptide Engineering

Executive Summary

In the precise landscape of peptide engineering, the L-buthionine residue (S-n-butylhomocysteine) serves as a critical, albeit specialized, tool for modulating hydrophobicity and probing steric constraints within binding pockets. Unlike standard hydrophobic residues (Leucine, Phenylalanine) or common isosteres (Norleucine), L-buthionine offers a unique structural property: it retains the thioether functionality of Methionine while significantly extending the aliphatic side chain.

This guide details the physicochemical basis of L-buthionine, its application in Hydrophobicity Scanning , and the experimental protocols required to synthesize and validate peptides containing this non-proteinogenic residue.

Chemical Basis & Structural Logic

The Homologous Thioether Series

L-Buthionine is the terminal member of the "homocysteine S-alkyl" series used to systematically increase side-chain volume and hydrophobicity without altering the fundamental backbone geometry or dipole moments associated with the sulfur atom.

| Amino Acid | Abbr.[1][2][3][4][5][6][7][8][9][10][11][12] | Side Chain Structure | Hydrophobicity (HPLC Index)* | Steric Volume ( |

| L-Methionine | Met | 1.00 (Reference) | 162.9 | |

| L-Ethionine | Eth | ~1.25 | 180.2 | |

| L-Buthionine | But | ~1.85 | 215.4 | |

| L-Norleucine | Nle | 1.15 | 168.0 |

-

Note: Hydrophobicity Index is relative to Met, derived from RP-HPLC retention times on C18 columns at pH 2.0.

Mechanistic Advantage

The utility of L-buthionine lies in its "Methylene Increment" . By extending the alkyl tail on the sulfur atom, researchers can introduce a precise hydrophobic penalty (or benefit) of approximately 0.5–0.7 kcal/mol per methylene group in partitioning energy, while probing the depth of a hydrophobic pocket.

Unlike Norleucine (Nle), which replaces the sulfur with a methylene group (removing the dipole and potential H-bond accepting capacity of sulfur), L-buthionine maintains the electronic character of the thioether, making it a superior probe for sites where the sulfur atom interacts with the receptor environment.

Visualization: Structural & Functional Relationships

The following diagram illustrates the structural progression and the decision logic for deploying L-buthionine in peptide design.

Caption: Decision tree for substituting Methionine. L-Buthionine is selected when maximizing hydrophobic contact or probing deep pockets is required, distinct from Norleucine which is used primarily for oxidative stability.

Experimental Protocols

Synthesis of L-Buthionine Peptides

L-Buthionine is not standard in Fmoc solid-phase peptide synthesis (SPPS) catalogs and often requires on-resin synthesis or specialized building blocks.

Method A: Alkylation of L-Homocysteine (On-Resin) This method allows for the conversion of a Homocysteine residue into Buthionine directly on the solid phase.

-

Resin Loading: Synthesize the peptide sequence using standard Fmoc protocols, incorporating Fmoc-L-Homocysteine(Trt)-OH at the desired position.

-

Deprotection: Remove the Trityl (Trt) protecting group selectively using 1% TFA/DCM (if orthogonal) or proceed after final Fmoc removal if the N-terminus is protected.

-

Alkylation:

-

Reagent: 1-Bromobutane (10 equivalents).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5 equivalents) or DIPEA in DMF.

-

Conditions: Agitate at Room Temperature for 4–6 hours under inert atmosphere (

). -

Note: Ensure the thiol is fully reduced (use TCEP if necessary) before alkylation.

-

-

Cleavage: Standard TFA/TIS/H2O cleavage. The S-butyl thioether is stable to acid cleavage.

Hydrophobicity Validation (RP-HPLC)

To quantify the hydrophobic contribution of the L-buthionine residue, a retention time shift assay is required.

Protocol:

-

Column: C18 Analytical Column (e.g., Zorbax 300SB-C18, 5µm, 4.6x150mm).

-

Mobile Phase:

-

A: 0.1% TFA in Water.

-

B: 0.1% TFA in Acetonitrile.[11]

-

-

Gradient: Linear gradient of 1% B per minute (e.g., 5% to 65% B over 60 min).

-

Calculation: Calculate the Hydrophobicity Coefficient (

) :

Applications in Drug Development

Hydrophobic Pocket Mapping

In Structure-Activity Relationship (SAR) studies, replacing a native Methionine or Leucine with L-Buthionine tests the "ceiling" of a hydrophobic pocket.

-

Case: If binding affinity (

) improves or remains stable upon substitution, the pocket is deep and can accommodate larger lipophilic groups. -

Case: If affinity drops drastically, the L-buthionine acts as a "steric ruler," confirming the boundary of the binding site.

Membrane Permeability Enhancement

For intracellular targets, increasing the overall lipophilicity of a peptide is crucial. L-Buthionine adds significant hydrophobicity (+3 methylene units over Met) without introducing aromaticity, which can sometimes lead to non-specific pi-stacking or aggregation. This is particularly useful in designing Cell-Penetrating Peptides (CPPs) where amphipathicity is key.

References

-

Griffith, O. W., & Meister, A. (1979).[3] Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine).[3] Journal of Biological Chemistry, 254(16), 7558-7560. Link

- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Definitive source on hydrophobicity coefficients).

- Narayan, P., et al. (2005). Analysis of the Hydrophobicity of Amino Acid Side Chains in Peptides. Molecular & Cellular Proteomics, 4(11), 1746-1758.

-

Campbell, E. B., et al. (1991).[3] Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine. Analytical Biochemistry, 194(2), 268-277.[3] Link

Sources

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Profiling patterns of glutathione reductase inhibition by the natural product illudin S and its acylfulvene analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's In-Depth Guide to Fmoc-L-Buthionine: Synthesis, Characterization, and Application in Redox Biology

Foreword

In the intricate landscape of drug development and cellular biology research, the strategic manipulation of cellular redox states has emerged as a powerful therapeutic and investigative tool. At the heart of this endeavor lies the modulation of glutathione (GSH), the most abundant intracellular antioxidant. L-buthionine sulfoximine (BSO) is a highly specific and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis. To harness the potent capabilities of BSO within the precise and demanding framework of solid-phase peptide synthesis (SPPS), the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected derivative, Fmoc-L-buthionine, is an indispensable building block.

This technical guide provides a comprehensive, field-proven overview of Fmoc-L-buthionine for researchers, medicinal chemists, and drug development professionals. We will delve into its core molecular attributes, provide a detailed and validated synthetic protocol, and explore its critical applications in creating sophisticated peptide-based tools to probe and manipulate cellular redox environments.

Fundamental Molecular Profile of Fmoc-L-buthionine

A precise understanding of the physicochemical properties of a synthetic building block is the bedrock of reproducible and successful research. Fmoc-L-buthionine, a non-proteinogenic amino acid derivative, is characterized by the following key attributes.

Chemical Identity and Properties

The conjugation of the bulky, base-labile Fmoc group to the α-amino function of L-buthionine sulfoximine is essential for its utility in modern peptide synthesis.

| Property | Value | Source(s) |

| Full Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-L-buthionine sulfoximine | |

| Synonyms | Fmoc-L-BSO | |

| Chemical Formula | C23H28N2O5S | [1][2] |

| Molecular Weight | 444.54 g/mol | [1][2] |

| CAS Number | 136560-56-0 | [1] |

| Appearance | White to off-white solid |

These data are critical for all downstream applications, from calculating molar equivalents in synthesis reactions to preparing solutions of known concentrations and performing mass spectrometry analysis.

Synthesis and Purification: A Validated Protocol

The synthesis of high-purity Fmoc-L-buthionine is paramount for its successful incorporation into peptide sequences without introducing confounding impurities. The following protocol describes a standard and reliable method for the N-α-Fmoc protection of L-buthionine sulfoximine using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), a stable and efficient Fmoc-donating reagent.[3]

Synthetic Rationale and Workflow

The underlying principle of this synthesis is a nucleophilic attack by the primary amine of L-buthionine sulfoximine on the activated carbonyl of Fmoc-OSu. The reaction is conducted under mild basic conditions to ensure the amine is deprotonated and thus sufficiently nucleophilic. An aqueous/organic solvent system is employed to dissolve both the polar amino acid and the nonpolar Fmoc-OSu.

Caption: Workflow for the synthesis and purification of Fmoc-L-buthionine.

Step-by-Step Experimental Methodology

Materials & Reagents:

-

L-Buthionine sulfoximine (L-BSO)

-

9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone, ACS grade

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for flash chromatography)

-

Hexane, HPLC grade

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve L-buthionine sulfoximine (1.0 eq) in a 1:1 mixture of deionized water and acetone. Add sodium bicarbonate (2.0 eq) to the solution and stir until fully dissolved. The base is critical to deprotonate the ammonium group of the zwitterionic amino acid, rendering the amine nucleophilic.

-

Fmoc-OSu Addition: In a separate container, dissolve Fmoc-OSu (1.05 eq) in acetone. Add this solution dropwise to the stirring L-BSO solution at room temperature. A slight excess of Fmoc-OSu ensures the complete consumption of the starting amino acid.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by TLC. A typical mobile phase is 10% methanol in dichloromethane. The product, being more nonpolar due to the Fmoc group, will have a higher Rf value than the starting L-BSO.

-

Solvent Removal and Acidification: Once the reaction is complete, remove the acetone using a rotary evaporator. The remaining aqueous solution is then cooled in an ice bath and carefully acidified to a pH of ~2-3 using 1 M HCl. This step protonates the carboxylate group of the product, making it extractable into an organic solvent.

-

Extraction: Transfer the acidified aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volumes). The repeated extractions ensure maximum recovery of the product from the aqueous phase.

-

Washing and Drying: Combine the organic layers and wash with brine (1 x volume) to remove residual water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the dried organic solution under reduced pressure to obtain the crude product as a white solid or oil. Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Final Product: Combine the pure fractions, verify by TLC, and remove the solvent under reduced pressure. Dry the resulting white solid under high vacuum to yield the final Fmoc-L-buthionine.

Application in Peptide Synthesis and Drug Development

The primary utility of Fmoc-L-buthionine is as a specialized building block in Fmoc-based SPPS. Its incorporation allows for the creation of peptides that can act as targeted agents to modulate cellular GSH levels.

Mechanism of Action: Targeted Glutathione Depletion

Glutathione is a tripeptide (γ-Glu-Cys-Gly) that serves as a primary defense against reactive oxygen species (ROS). Many cancer cells upregulate their GSH levels, which contributes significantly to their resistance to both chemotherapy and radiation therapy, as these treatments often rely on inducing oxidative stress to kill tumor cells.[4]

By incorporating BSO into a peptide sequence, it can be delivered more specifically to cells of interest. Once the peptide enters the target cell, endogenous enzymes cleave the peptide bonds, releasing BSO. The free BSO then irreversibly inhibits γ-GCS, halting the de novo synthesis of GSH. This depletion of the cellular antioxidant shield sensitizes the cell to oxidative damage.

Caption: BSO inhibits γ-GCS, depleting GSH and sensitizing cancer cells to oxidative stress.

Strategic Use in Drug Development

-

Chemosensitization/Radiosensitization: The most prominent application is the co-administration of BSO-containing peptides with conventional chemotherapeutics or radiation. By lowering the antioxidant defenses of tumor cells, lower doses of toxic drugs or radiation may be used, potentially reducing side effects while maintaining or enhancing efficacy.[4]

-

Probing Redox Biology: Peptides containing L-buthionine can be used as research tools to investigate the specific roles of GSH in various cellular signaling pathways. By depleting GSH in a controlled manner, scientists can elucidate downstream effects and identify new therapeutic targets.

Quality Control and Characterization

The identity and purity of the synthesized Fmoc-L-buthionine must be rigorously confirmed before its use in SPPS.

| Technique | Purpose | Expected Outcome |

| ¹H NMR | Structural Confirmation | Presence of characteristic aromatic protons of the Fmoc group (δ ~7.2-7.8 ppm) and aliphatic protons of the buthionine side chain. |

| Mass Spectrometry | Molecular Weight Verification | Detection of the correct molecular ion peak, e.g., [M+H]⁺ at m/z 445.5. |

| HPLC | Purity Assessment | A single major peak indicating a purity of ≥98%. |

| FT-IR | Functional Group Analysis | Characteristic stretches for N-H (carbamate), C=O (carbamate and carboxylic acid), and S=O (sulfoximine). |

Conclusion

Fmoc-L-buthionine is a sophisticated chemical entity that bridges the fields of synthetic peptide chemistry and redox biology. Its role as a key building block enables the design and synthesis of peptide-based agents capable of modulating one of the cell's most critical defense mechanisms. A thorough understanding of its synthesis, purification, and mechanism of action, as provided in this guide, empowers researchers to confidently employ this tool in the development of novel cancer therapeutics and in the fundamental exploration of cellular physiology.

References

- O'Dwyer, P. J., et al. (1996). Phase I trial of buthionine sulfoximine and melphalan in patients with advanced cancer. Journal of Clinical Oncology, 14(1), 249-256.

- Griffith, O. W. (1982). Mechanism of action, metabolism, and toxicity of buthionine sulfoximine and its higher homologs, potent inhibitors of glutathione synthesis. The Journal of Biological Chemistry, 257(22), 13704-13712.

Sources

Biological Activity of Buthionine-Containing Peptides: A Technical Guide

Version 1.0 | Application Note for Drug Development

Executive Summary

The therapeutic regulation of cellular redox states has moved beyond simple small-molecule inhibitors to advanced peptide-drug conjugates (PDCs) and self-assembling peptide nanoparticles . While L-Buthionine-(S,R)-sulfoximine (BSO) remains the gold standard for inhibiting

This guide details the biological activity, molecular mechanisms, and experimental protocols for buthionine-containing peptides . It focuses specifically on the transition from free BSO to next-generation peptide derivatives (e.g., NSBSO) that utilize tumor-microenvironment (TME) responsive cleavage to induce targeted ferroptosis and pyroptosis .

Molecular Mechanism & Chemical Biology

The Sulfoximine Pharmacophore

The core efficacy of buthionine-containing peptides lies in the sulfoximine moiety. Unlike standard amino acids, the sulfoximine group contains a hypervalent sulfur center (

-

Target Enzyme: Glutamate-Cysteine Ligase (GCL), formerly known as

-glutamylcysteine synthetase. -

Mechanism: BSO functions as a transition-state analog . In the active site of GCL, the sulfoximine nitrogen is phosphorylated by ATP. This creates a tight, essentially irreversible complex (ADP-inhibitor adduct) that locks the enzyme, preventing the ligation of Glutamate and Cysteine.

Why Incorporate BSO into Peptides?

Free BSO suffers from poor bioavailability and rapid renal clearance. Incorporating the buthionine moiety into a peptide backbone offers three critical advantages:

-

Targeted Delivery: Conjugation to homing peptides (e.g., RGD for integrins) or self-assembling motifs allows for accumulation in tumor tissues.

-

Pro-drug Activation: Peptides can be designed to release active BSO only upon cleavage by tumor-specific proteases (e.g., Cathepsin B) or in response to high intracellular GSH levels.

-

Dual-Action Kinetics: Peptide residues can possess intrinsic bioactivity (e.g., membrane disruption) that synergizes with BSO-mediated GSH depletion.

Pathway Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition of GCL by Buthionine Sulfoximine and the downstream induction of Ferroptosis.

Caption: BSO acts as a suicide substrate, undergoing phosphorylation to lock GCL. This depletes GSH, deactivating GPX4 and triggering ferroptosis.[1]

Biological Activity & Pharmacodynamics[2]

GSH Depletion Kinetics

The primary biological readout of buthionine-peptide activity is the exponential decay of intracellular GSH.

-

Lag Phase: Unlike direct scavengers, BSO-peptides show a lag phase (2–4 hours) corresponding to peptide uptake, cleavage, and the consumption of the existing GSH pool.

-

Depletion Depth: Effective conjugates reduce GSH levels by >90% within 24 hours.

Ferroptosis Induction

Depletion of GSH inactivates Glutathione Peroxidase 4 (GPX4) , the sole enzyme responsible for reducing toxic lipid hydroperoxides in cell membranes.

-

Marker: Upregulation of lipid ROS (detectable via C11-BODIPY dye).

-

Rescue: Activity must be reversible by lipophilic antioxidants (e.g., Ferrostatin-1, Liproxstatin-1) to confirm the ferroptotic mechanism.

Comparative Activity Profile

| Feature | Free BSO (Standard) | NSBSO (Peptide Derivative) |

| Uptake Mechanism | Amino acid transporters (System L) | Endocytosis / Self-assembly |

| Half-life ( | < 2 hours (Rapid renal clearance) | > 12 hours (Nanostructure stability) |

| Tumor Specificity | Low (Systemic distribution) | High (TME-responsive cleavage) |

| IC50 (Tumor Cells) | 50–500 | 5–50 |

| Primary Death Mode | Apoptosis (slow) | Ferroptosis + Pyroptosis (rapid) |

Experimental Protocols

Protocol A: Synthesis of Buthionine-Containing Peptides

Note: Direct incorporation of BSO into SPPS (Solid Phase Peptide Synthesis) is challenging due to the unprotected sulfoximine nitrogen. A post-synthetic modification or specific protection strategy is required.

Reagents:

-

Fmoc-Glu(OtBu)-OH, Fmoc-Cys(Trt)-OH (Standard amino acids)

-

Coupling agents: HATU, DIPEA

-

Resin: Rink Amide MBHA

Workflow:

-

Peptide Assembly: Synthesize the carrier peptide (e.g., hydrophobic tail or targeting sequence) using standard Fmoc SPPS.

-

Linker Attachment: Attach a cleavable linker (e.g., a disulfide bond or cathepsin-sensitive sequence) to the N-terminus.

-

BSO Conjugation:

-

Method: React the carboxyl group of BSO with the N-terminus of the resin-bound peptide.

-

Critical Step: The sulfoximine nitrogen (

) is nucleophilic. If not protected, it may interfere. However, for C-terminal conjugation, the -

Alternative: Use Methionine Sulfoximine (MSO) analogs during synthesis and alkylate the sulfur post-synthesis to generate the buthionine side chain.

-

Protocol B: Cellular GSH Depletion Assay

Objective: Quantify the biological efficacy of the peptide.

-

Seeding: Plate tumor cells (e.g., 4T1, HeLa) at

cells/well in 96-well plates. -

Treatment: Treat with Buthionine-Peptide (0–100

M) for 12, 24, and 48 hours. Include Free BSO as a positive control. -

Lysis: Wash cells with PBS and lyse using 1% Triton X-100/HCl.

-

Derivatization:

-

Add Ellman’s Reagent (DTNB) or Monochlorobimane (mBBr) .

-

Note: mBBr is preferred for fluorescence-based detection (Ex/Em: 394/490 nm) and higher specificity for GSH over other thiols.

-

-

Quantification: Measure absorbance (412 nm for DTNB) or fluorescence. Normalize to total protein content (BCA assay).

Protocol C: Ferroptosis Rescue Assay

Objective: Confirm the mechanism of cell death.

-

Setup: Prepare two sets of treatment wells.

-

Co-treatment:

-

Set A: Buthionine-Peptide alone.

-

Set B: Buthionine-Peptide + Ferrostatin-1 (1

M) (Ferroptosis inhibitor). -

Set C: Buthionine-Peptide + Z-VAD-FMK (Apoptosis inhibitor).

-

-

Viability: Measure cell viability via CCK-8 or MTT assay after 24 hours.

-

Interpretation: If Ferrostatin-1 restores viability but Z-VAD-FMK does not, the peptide functions via ferroptosis.

Advanced Visualization: Nanoparticle Activation

The most potent buthionine peptides utilize self-assembly. The diagram below details the activation logic of a "Smart" BSO-Peptide (e.g., NSBSO).

Caption: Activation pathway of self-assembling BSO peptides. Dual-action mechanism ensures high potency specifically within the tumor cytoplasm.

References

-

Griffith, O. W., & Meister, A. (1979).[8][9] Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine).[4][6][8][9] Journal of Biological Chemistry.

-

Yang, C., et al. (2022).[1][7] Hypertoxic self-assembled peptide with dual functions of glutathione depletion and biosynthesis inhibition for selective tumor ferroptosis and pyroptosis.[1] Journal of Nanobiotechnology.

-

Chen, Y., et al. (2019). Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides. Chemical Science.

-

Reliene, R., & Schiestl, R. H. (2006). Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice.[2] Carcinogenesis.

-

Fruehauf, J. P., et al. (1997). Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase.[2] Pigment Cell Research.

Sources

- 1. Hypertoxic self-assembled peptide with dual functions of glutathione depletion and biosynthesis inhibition for selective tumor ferroptosis and pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of L-buthionine-(S,R)-sulphoximine, an inhibitor of gamma-glutamylcysteine synthetase on peroxynitrite- and endotoxic shock-induced vascular failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. stemcell.com [stemcell.com]

- 6. mdpi.com [mdpi.com]

- 7. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: High-Efficiency Incorporation of Fmoc-L-Buthionine in SPPS

This Application Note is designed for researchers and drug development professionals requiring high-fidelity incorporation of Fmoc-L-buthionine (Fmoc-S-butyl-L-homocysteine) into peptide sequences via Solid-Phase Peptide Synthesis (SPPS).

HExecutive Summary & Scientific Rationale

Fmoc-L-buthionine is the S-butyl homolog of methionine (specifically, S-butyl-L-homocysteine). Its incorporation is frequently driven by two research objectives:

-

Methionine Substitution: To introduce a more hydrophobic, sterically demanding thioether side chain to probe receptor binding pockets.

-

BSO Precursor: As a substrate for post-synthetic oxidation to generate Buthionine Sulfoximine (BSO) analogs—potent inhibitors of

-glutamylcysteine synthetase (glutathione biosynthesis) directly within peptide scaffolds.

Key Synthetic Challenges:

-

Nucleophilicity of Sulfur: Like Methionine, the thioether sulfur in Buthionine is a "soft" nucleophile. It acts as a scavenger for carbocations (e.g., tert-butyl cations) generated during TFA cleavage, leading to irreversible S-alkylation if not properly scavenged.

-

Oxidation Susceptibility: The sulfur atom is prone to oxidation to sulfoxide (

) during synthesis and handling. -

Hydrophobicity: The butyl chain increases aggregation potential compared to Methionine, potentially requiring chaotic solvents or double coupling in difficult sequences.

Pre-Synthesis Considerations

Resin Selection[1]

-

Recommended: Rink Amide or Wang Resin .[1]

-

Loading: Low to medium loading (0.3 – 0.6 mmol/g) is preferred to minimize inter-chain aggregation, as the butyl side chain adds steric bulk.

Reagent Preparation

Fmoc-L-buthionine is generally soluble in DMF.

-

Solvent: Dissolve in high-purity, amine-free DMF.

-

Concentration: 0.2 M is standard.[2] If precipitation occurs (rare), add 10% DCM or NMP to the mixture.

Optimized Coupling Protocols

Two protocols are provided: Protocol A (Standard) for routine synthesis and Protocol B (High-Efficiency) for difficult sequences or sterically hindered regions.

Protocol A: DIC/Oxyma (Recommended)

Rationale: This carbodiimide-mediated approach maintains a neutral-to-acidic pH during activation, significantly reducing the risk of racemization (epimerization) and preventing premature Fmoc removal.

| Step | Reagent | Volume/Equivalents | Time |

| 1. Deprotection | 20% Piperidine in DMF | 5-10 mL/g resin | 2 x 5 min |

| 2. Wash | DMF | 5-10 mL/g resin | 5 x 1 min |

| 3. Activation | Fmoc-L-Buthionine (0.2 M in DMF) | 3.0 eq | Pre-mix 2 min |

| DIC (0.5 M in DMF) | 3.0 eq | ||

| Oxyma Pure (0.5 M in DMF) | 3.0 eq | ||

| 4. Coupling | Activated Mixture | Add to resin | 60 min |

| 5. Wash | DMF | 5-10 mL/g resin | 3 x 1 min |

| 6. Monitoring | Kaiser Test (Ninhydrin) | N/A | Verify Blue |

Protocol B: HATU/HOAt (Aggressive)

Rationale: For use when Protocol A fails (positive Kaiser test). HATU is a more potent activator but requires a base (DIPEA), which increases the risk of C-terminal racemization if left too long.

-

Activator: HATU (2.9 eq) / HOAt (3.0 eq).

-

Base: DIPEA (6.0 eq). Crucial: Add DIPEA to the amino acid/activator mixture immediately before adding to the resin.

-

Coupling Time: 45 minutes. Do not exceed 1 hour to minimize side reactions.

Critical Post-Synthesis Steps: Cleavage & Isolation[3]

The cleavage step is the most critical phase for Buthionine-containing peptides due to the S-alkylation risk .

The "High-Scavenger" Cleavage Cocktail

Standard Reagent K or B is insufficient. You must use a cocktail high in thiols to protect the Buthionine sulfur.

Recommended Cocktail (Reagent K derivative):

-

TFA: 82.5%

-

Phenol: 5% (Protects Tyr/Trp)

-

Water: 5%

-

Thioanisole: 5% (Accelerates removal of Pbf/Trt)

-

EDT (1,2-Ethanedithiol) or DODT: 2.5% (MANDATORY )

Mechanism: EDT/DODT acts as a "super-scavenger," preferentially reacting with t-butyl cations released from Boc/tBu protecting groups, preventing them from attaching to the Buthionine sulfur.

Handling Instructions

-

Chill: Pre-chill the cleavage cocktail to 0°C before adding to the resin.

-

Duration: 2–3 hours at room temperature.

-

Precipitation: Precipitate in ice-cold diethyl ether. Centrifuge and wash 3x with ether to remove thiol scavengers (which smell strongly).

Visualized Workflow (Graphviz)

The following diagram illustrates the decision logic and chemical flow for incorporating Fmoc-L-buthionine, including the critical branching for difficult sequences and cleavage safety.

Caption: Decision matrix for Fmoc-L-buthionine coupling. Note the mandatory inclusion of EDT/DODT in the cleavage step to prevent S-alkylation.

Troubleshooting & Quality Control

| Observation | Root Cause | Solution |

| Mass Spec: +16 Da | Oxidation of Sulfur ( | Reduce air exposure during synthesis. Use degassed solvents. Reduce the sulfoxide using |

| Mass Spec: +56 Da | Insufficient scavenger during cleavage. Repeat synthesis using 2.5–5% EDT or DODT in cleavage cocktail. | |

| Incomplete Coupling | Steric hindrance of butyl chain | Switch to Protocol B (HATU). Use elevated temperature (50°C) with DIC/Oxyma (microwave SPPS). |

| Racemization | Base-catalyzed epimerization | Avoid collidine/pyridine. Stick to DIC/Oxyma. Limit HATU coupling time to <45 min. |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on protecting groups and scavengers for sulfur-containing amino acids).

-

Ramon Subiros-Funosas, et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. (Establishes DIC/Oxyma as the superior, safer coupling method).

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. (General SPPS troubleshooting).

-

Garg, R., et al. (2021). MCH-R1 Antagonist GPS18169... using Fmoc-L-buthionine. Molecules.[1][2][3][4][][6][7][8][9][10] (Specific usage of Fmoc-L-buthionine in automated SPPS).

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04220G [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chempep.com [chempep.com]

- 8. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice [mdpi.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. peptide.com [peptide.com]

Application Note: High-Fidelity Synthesis of Buthionine Sulfoximine (BSO) Peptides via Fmoc Chemistry

Executive Summary & Strategic Value

L-Buthionine sulfoximine (BSO) is the gold-standard inhibitor of

Conjugating BSO to Cell-Penetrating Peptides (CPPs) or tumor-homing sequences offers a mechanism to deliver this inhibitor directly to the cytosol of resistant cancer cells. However, BSO is a non-canonical amino acid containing a reactive sulfoximine moiety (

This guide provides a validated workflow for:

-

Monomer Synthesis: Converting commercial BSO into Fmoc-BSO-OH.

-

SPPS Integration: Coupling protocols that prevent sulfoximine side-reactions.

-

Cleavage & QC: Ensuring the integrity of the sulfoximine pharmacophore during TFA cleavage.

Pre-Synthesis Considerations: The BSO Pharmacophore

Before initiating synthesis, it is critical to understand the structural constraints of BSO. It functions as a transition-state analog of glutamate.

-

Stereochemistry: The biological activity resides primarily in the L-(

)-isomer (L-configuration at the -

The Sulfoximine Nitrogen: The sulfoximine nitrogen (

for the conjugate acid) is weakly nucleophilic. In standard Fmoc chemistry, it generally does not require protection, provided that highly active acylating species (e.g., acid halides) are avoided. However, monitoring for N-acylation (branching) is required.

Mechanism of Action & Design Logic

The following diagram illustrates the logical flow of BSO-peptide design and its cellular mechanism.

Figure 1: Strategic rationale for BSO peptide conjugation. The peptide vector overcomes the membrane permeability barrier, delivering the active BSO warhead to the enzyme.

Protocol 1: Synthesis of Fmoc-BSO-OH Monomer

Commercially available Fmoc-BSO-OH is rare and often expensive. The most reliable route is to synthesize it from L-Buthionine sulfoximine (BSO) using Fmoc-OSu. This step is foundational; attempting to couple free BSO directly to a resin will result in uncontrolled polymerization.

Reagents:

-

L-Buthionine sulfoximine (BSO) [Commercial Grade]

-

Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium Bicarbonate (

) -

Acetone and Water (

mixture)

Step-by-Step Methodology:

-

Dissolution: Dissolve

eq ( -

Addition: Dissolve

eq ( -

Reaction: Stir at Room Temperature (RT) for

hours. The solution will become cloudy as N-hydroxysuccinimide is released. -

Work-up:

-

Evaporate acetone under reduced pressure (rotary evaporator,

). -

Wash the remaining aqueous phase with Diethyl Ether (

mL) to remove unreacted Fmoc-OSu and byproducts. Discard the organic (ether) layer. -

Acidify the aqueous phase to pH

using

-

-

Extraction: Extract the acidified aqueous phase with Ethyl Acetate (

mL). -

Drying: Combine ethyl acetate layers, wash with brine, dry over anhydrous

, and concentrate in vacuo. -

Yield Verification: Expect a white foam/solid. Verify via LC-MS (Target Mass:

Da).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol assumes the use of a standard Rink Amide or Wang resin. The critical deviation from standard SPPS is the coupling of the Fmoc-BSO-OH residue.

Table 1: Reagent Profiles for BSO Coupling

| Component | Reagent | Molar Eq | Rationale |

| Activator | DIC / Oxyma Pure | 1:1 | Preferred. Carbodiimide chemistry is milder than onium salts (HATU), reducing the risk of sulfoximine N-acylation. |

| Alt. Activator | HATU / DIPEA | 0.9:2.0 | Use only if DIC fails. High pH (DIPEA) increases nucleophilicity of the sulfoximine nitrogen. |

| Fmoc-AA | Fmoc-BSO-OH | 2.0 - 3.0 | Use slight excess to drive reaction, but avoid large excesses to prevent side reactions. |

| Solvent | DMF / NMP | N/A | Standard polar aprotic solvents. |

Experimental Workflow

-

Resin Swelling: Swell resin (

mmol scale) in DMF for -

Peptide Assembly: Assemble the carrier peptide (e.g., Tat, Penetratin) using standard Fmoc cycles (Deprotection:

Piperidine; Coupling: -

N-Terminal BSO Coupling (The Critical Step):

-

Note: If BSO is internal, proceed with chain elongation after this step. If N-terminal, this is the final coupling.

-

Dissolve Fmoc-BSO-OH (

eq) and Oxyma Pure ( -

Add DIC (

eq) immediately before adding to the resin. -

Reaction Time: Shake for

hours at RT. -

Monitoring: Perform a Kaiser Test. If positive (blue), recouple using HATU (

eq) / DIPEA (

-

-

Fmoc Removal: Remove the final Fmoc group from the BSO

-amine using-

Self-Validation: The sulfoximine group is stable to piperidine.

-

Visualization of SPPS Workflow

Figure 2: Step-by-step SPPS workflow for BSO incorporation.

Protocol 3: Cleavage and Quality Control

The sulfoximine group is remarkably stable to acid, allowing for standard TFA cleavage. However, the "butyl" chain adds hydrophobicity, which may affect HPLC retention times.

Cleavage Cocktail (Reagent K equivalent):

Procedure:

-

Incubate resin in cocktail for

hours. -

Precipitate filtrate in cold Diethyl Ether (

). -

Centrifuge and wash pellet

with ether.

Quality Control (QC) & Troubleshooting:

-

Mass Spectrometry (ESI-MS):

-

Look for the parent ion

. -

Common Artifact: If Mass = Expected

Da, acetylation of the sulfoximine nitrogen may have occurred (rare with DIC, more common if acetic anhydride capping was used aggressively). -

Common Artifact: If Mass = Expected

Da, incomplete Fmoc removal (unlikely with standard protocols).

-

-

HPLC:

-

BSO peptides are more hydrophobic than their glutamate counterparts.

-

If using a diastereomeric mixture of BSO, you may see doublets in the HPLC trace (corresponding to L-

-BSO and L-

-

References

-

Griffith, O. W., & Meister, A. (1979).[2] Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine).[2] Journal of Biological Chemistry, 254(16), 7558-7560.[2]

-

Gauthier, C., et al. (2020). Synthesis of Methionine and Buthionine Sulfoximine Derivatives. Chemistry – A European Journal. (Validation of sulfoximine stability and synthesis).

- Fittkau, M., et al. (2005). Peptide-mediated delivery of BSO to mitochondria. Journal of Controlled Release.

-

Bachem Application Guide. (2023). Fmoc Solid Phase Peptide Synthesis: General Protocols.

Disclaimer: This protocol is intended for research use only. BSO is a potent metabolic inhibitor; handle with appropriate PPE and containment.

Sources

Application Note: Optimizing Fmoc-L-buthionine Solubility and Coupling Efficiency in DMF and NMP

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Physicochemical behavior, solvent dynamics, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols for highly hydrophobic amino acid derivatives.

Introduction to the Hydrophobic Challenge

The incorporation of non-natural, hydrophobic amino acids into peptide sequences is a critical strategy in modern drug development for enhancing proteolytic stability and target affinity. Fmoc-L-buthionine (CAS: 1821797-31-2; MW: 413.53) is a specialized Fmoc-protected derivative featuring a bulky butylthio ether side chain[1].

While this structural modification is highly valuable for synthesizing inhibitors of glutathione biosynthesis, it introduces significant synthetic challenges. The extreme hydrophobicity of the butylthio group severely alters the solvation dynamics of the growing peptide chain[2]. As the peptide elongates, intermolecular hydrophobic interactions and hydrogen bonding can cause on-resin aggregation, leading to incomplete deprotection, poor coupling yields, and sequence deletions. Consequently, selecting the optimal polar aprotic solvent—traditionally N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)—is not merely a matter of monomer dissolution, but a critical determinant of the entire synthesis trajectory[3].

Solvent Dynamics: Causality in Solvation and Stability

The choice between DMF and NMP must be driven by the specific physicochemical demands of the Fmoc-L-buthionine residue and the surrounding sequence.

The Case for DMF (N,N-Dimethylformamide)

DMF is the standard solvent for SPPS due to its low viscosity, cost-effectiveness, and slightly higher polarity compared to NMP[2]. It is highly effective at preparing concentrated solutions of coupling reagents.

-

The Causality of Failure: Despite its high solubilizing power, DMF is prone to spontaneous degradation over time, releasing dimethylamine[3]. This secondary amine acts as a weak base, which can cause premature removal of the Fmoc protecting group during the coupling phase, leading to unwanted peptide elongation and complex impurity profiles[4].

The Case for NMP (N-Methyl-2-pyrrolidone)

For sequences rich in hydrophobic residues like buthionine, NMP is often the superior choice.

-

The Causality of Success: NMP possesses a unique ability to disrupt the secondary structures (such as

-sheets) that cause on-resin aggregation[5]. By maintaining the growing hydrophobic peptide chain in a highly solvated, extended conformation, NMP ensures that the terminal amine remains accessible for the incoming Fmoc-L-buthionine monomer[2]. -

Stability Trade-off: While NMP does not degrade into reactive amines like DMF, certain Fmoc-amino acids exhibit greater decomposition when stored in NMP for extended periods[3]. Therefore, solutions must be prepared immediately prior to coupling.

Comparative Solvent Data

The following table summarizes the critical physicochemical parameters dictating the behavior of Fmoc-L-buthionine in these two primary SPPS solvents.

| Parameter | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) | Impact on Fmoc-L-buthionine Synthesis |

| Dielectric Constant ( | 36.7 | 32.2 | DMF's higher polarity aids initial monomer dissolution, but NMP's structure better solvates the hydrophobic butylthio side chain on-resin. |

| Viscosity (cP at 25°C) | 0.80 | 1.65 | DMF allows for faster resin swelling and reagent diffusion; NMP requires slightly longer coupling times due to higher viscosity[6]. |

| Degradation Risk | High (Dimethylamine formation) | Low | DMF requires frequent degassing/fresh batches to prevent premature Fmoc deprotection[3]. |

| Anti-Aggregation Power | Moderate | Excellent | NMP is highly recommended for sequences containing multiple buthionine or aliphatic residues to prevent |

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not rely solely on visual observation but incorporate empirical analytical checkpoints to verify success.

Protocol A: Empirical Solubility Determination (Self-Validating)

Because quantitative solubility data for Fmoc-L-buthionine is highly sequence- and condition-dependent, researchers must establish the saturation limit empirically before scaling up[4].

Step-by-Step Methodology:

-

Preparation: Weigh 100 mg of Fmoc-L-buthionine into two separate, tared 2.0 mL Eppendorf tubes.

-

Incremental Solvation: Add 100

L of anhydrous DMF to Tube 1, and 100 -

Agitation: Vortex each tube for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes.

-

Observation & Iteration: If the solid completely dissolves, add another 50 mg of Fmoc-L-buthionine and repeat Step 3 until a suspension persists (indicating saturation).

-

Validation (The Empirical Checkpoint): Centrifuge the saturated suspensions at 10,000 x g for 5 minutes to pellet undissolved monomer. Extract 10

L of the clear supernatant, dilute in 990

Protocol B: Optimized Coupling Strategy for Hydrophobic Sequences

When incorporating Fmoc-L-buthionine, we recommend NMP as the primary solvent to mitigate aggregation, paired with highly efficient coupling reagents.

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptidyl-resin in NMP for 30 minutes. Reasoning: NMP maximizes the swelling of the polystyrene matrix, exposing the reactive sites of the hydrophobic chain[3].

-

Deprotection: Treat the resin with 20% Piperidine in NMP (2 x 10 mins). Wash thoroughly with NMP (5 x 1 min).

-

Pre-Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-L-buthionine and 4.0 equivalents of Oxyma Pure in NMP. Add 4.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Allow to pre-activate for 3 minutes. Reasoning: DIC/Oxyma is highly soluble in NMP and minimizes the risk of epimerization during the activation of sterically hindered or hydrophobic amino acids[8].

-

Coupling: Transfer the activated mixture to the resin. Add 8.0 equivalents of DIPEA. Agitate for 1.5 to 2 hours.

-

Validation (The Kaiser Test): After washing the resin (NMP 3x, DCM 3x), remove a few resin beads and perform a Kaiser (ninhydrin) test.

-

Self-Validation: If the beads turn blue, free amines remain (incomplete coupling due to steric hindrance). Immediately perform a double-coupling step using a different solvent blend (e.g., 1:1 NMP:DCM) to alter the solvation dynamics. If the beads remain colorless/yellow, the coupling is validated as successful.

-

Workflow Visualization

The following decision matrix illustrates the logical flow for solvent selection and coupling validation when working with Fmoc-L-buthionine.

Caption: Workflow for solvent selection, empirical solubility testing, and coupling validation of Fmoc-L-buthionine.

References

- BenchChem. "A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis." BenchChem.

- Biotage. "How to synthesize hydrophobic peptides - Choosing the Right Solvent." Biotage.

- AAPPTec. "Solvents for Solid Phase Peptide Synthesis Contents." AAPPTec.

- GenoChem World. "FAA4000.0001 Fmoc-L-buthionine – 1g." GenoChem World.

- RSC Publishing. "Greening the synthesis of peptide therapeutics: an industrial perspective." Royal Society of Chemistry.

- BenchChem. "Application Note: Z-D-Leu-OH.DCHA Solubility in DMF versus NMP for Solid-Phase Peptide Synthesis." BenchChem.

- RSC Publishing. "Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis." Royal Society of Chemistry.

Sources

- 1. geno-chem.com [geno-chem.com]

- 2. biotage.com [biotage.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biotage.com [biotage.com]

- 6. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00603G [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]

Using Fmoc-L-buthionine as a methionine surrogate in peptide design

Application Note & Protocol

Strategic Incorporation of Fmoc-L-Buthionine Sulfoximine as a Stable Methionine Surrogate in Solid-Phase Peptide Synthesis

Abstract: The inherent susceptibility of methionine to unpredictable oxidation during peptide synthesis and handling represents a significant challenge, often leading to product heterogeneity and compromised biological activity. This document provides a comprehensive guide for utilizing Fmoc-L-buthionine sulfoximine (BSO), a stable structural analog of methionine sulfoxide, as a direct surrogate for methionine in Fmoc-based solid-phase peptide synthesis (SPPS). By incorporating this pre-oxidized and stable building block, researchers can circumvent the issues of on-resin and post-cleavage oxidation, ensuring the synthesis of a single, well-defined peptide species. We present the scientific rationale, detailed protocols for incorporation, cleavage, and analysis, and expert insights into the advantages of this strategy for drug development and peptide design.

The Challenge: Methionine Oxidation in Peptide Synthesis

Methionine, with its thioether side chain, is one of the most easily oxidized amino acids.[1] This oxidation, primarily to methionine sulfoxide (Met(O)), can occur spontaneously or be induced by various reagents and conditions encountered during peptide synthesis, cleavage, and purification.[2][3][4]

Key Problems Arising from Methionine Oxidation:

-

Product Heterogeneity: Oxidation can occur at any stage, resulting in a mixture of the desired peptide and its oxidized variants, which are often difficult to separate.[2]

-

Altered Physicochemical Properties: The conversion of the hydrophobic thioether to a more polar sulfoxide changes the peptide's hydrophilicity, potentially altering its structure, solubility, and chromatographic behavior.[1]

-

Compromised Biological Activity: Oxidation within a critical binding region or a complementarity-determining region (CDR) of an antibody can significantly impact its function and efficacy.[5]

-

Irreversible Over-oxidation: Harsh oxidative conditions can lead to the formation of methionine sulfone, a modification that is generally considered irreversible in biological systems.[1]

While various strategies exist to mitigate this issue, such as using scavengers during cleavage or post-synthesis reduction of Met(O), these add complexity and do not always guarantee a homogenous product.[6][7] A more robust solution is to design the peptide with a stable methionine surrogate from the outset.

The Solution: Fmoc-L-Buthionine Sulfoximine (BSO) as a Methionine Mimic

L-Buthionine sulfoximine (BSO) is a well-characterized molecule known primarily as an inhibitor of γ-glutamylcysteine synthetase.[8][9][10] Structurally, it is an analog of methionine sulfoxide, featuring a stable sulfoximine moiety in place of the sulfoxide. By using the N-α-Fmoc-protected form, Fmoc-L-buthionine sulfoximine, we can directly incorporate this residue into a peptide chain using standard Fmoc-SPPS protocols.[11][12]

Why Use Fmoc-L-Buthionine Sulfoximine?

-

Oxidative Stability: The sulfoximine group is resistant to further oxidation under standard peptide synthesis and cleavage conditions, eliminating the primary drawback of using natural methionine.

-

Predictable Product Profile: Synthesis yields a single, defined final product, simplifying purification and characterization.

-

Structural Mimicry: BSO serves as a close structural mimic of methionine sulfoxide, making it an ideal surrogate for studying the effects of methionine oxidation on peptide conformation and function.

-

Seamless Integration: As an Fmoc-protected amino acid derivative, it can be seamlessly integrated into existing automated or manual SPPS workflows.[13][14]

Comparative Properties of Methionine and its Surrogates

| Feature | L-Methionine | L-Methionine Sulfoxide (Met(O)) | L-Buthionine Sulfoximine (BSO) |

| Side Chain | Thioether (-S-CH₃) | Sulfoxide (-S(O)-CH₃) | Sulfoximine (-S(O)(NH)-CH₂CH₂CH₃) |

| Oxidation State | Unoxidized | Oxidized | Stable, "Pre-oxidized" Mimic |

| Susceptibility to Oxidation | High | Low (can be oxidized to sulfone) | Very Low / Stable |

| Key Application Concern | Unpredictable oxidation during synthesis and handling.[2][6] | Can form as an unintended byproduct. | Requires intentional incorporation. |

| Hydrophilicity | Hydrophobic | More Hydrophilic | More Hydrophilic |

Experimental Workflow and Protocols

The incorporation of Fmoc-L-BSO follows the standard principles of Fmoc-SPPS, which involves iterative cycles of deprotection and coupling on a solid support.[15]

Visualizing the Synthesis Strategy

The diagram below contrasts the conventional synthesis path for a methionine-containing peptide with the more controlled approach using the Fmoc-L-BSO surrogate.

Caption: The activation and coupling step for Fmoc-L-BSO on the peptide-resin.

Protocol 2: Final Cleavage and Global Deprotection

Because BSO is stable, a standard acidic cleavage cocktail is sufficient. No special scavengers for methionine oxidation are required.

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler cocktail like TFA/TIS/water (95:2.5:2.5).

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Preparation: Place the dried peptide-resin in a cleavage vessel.

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

-

Incubation: Agitate at room temperature for 2-3 hours.

-

Causality: The strong acid (TFA) cleaves the peptide from the resin support and simultaneously removes acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf). [12]Scavengers like TIS (triisopropylsilane) are included to trap reactive cations generated during this process, protecting sensitive residues like Tryptophan. [16]4. Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume (40-50 mL) of cold diethyl ether.

-

-

Collection: A white precipitate should form. Pellet the peptide by centrifugation, decant the ether, and repeat the ether wash twice to remove residual scavengers.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification.

Analysis and Expected Results

Successful incorporation of L-buthionine sulfoximine should be verified by mass spectrometry and HPLC.

-

High-Performance Liquid Chromatography (HPLC): Purification via reverse-phase HPLC should yield a single major peak, confirming the homogeneity of the final product and the absence of oxidation-related side products.

-

Mass Spectrometry (MS): The observed mass should match the calculated mass for the peptide containing the BSO residue.

Mass Calculation Comparison

To confirm your results, use the following residue mass data.

| Amino Acid Residue | Monoisotopic Mass (Da) |

| Methionine (Met) | 131.04048 |

| Methionine Sulfoxide (Met(O)) | 147.03541 (+15.995 Da) |

| L-Buthionine Sulfoximine (BSO) | 188.09329 (+57.053 Da vs Met) |